(3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol
Description
(3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol is a chiral tetrahydrofuran derivative with a hydroxyl group at the 3-position and a 4-fluorophenethylamino substituent at the 4-position. The compound’s molecular formula is C₁₂H₁₅FNO₂, with a molecular weight of 224.24 g/mol.
Structurally, the tetrahydrofuran ring provides rigidity, while the 4-fluorophenethyl group introduces lipophilicity and electronic effects due to the fluorine atom. This combination may enhance membrane permeability and resistance to oxidative metabolism compared to non-fluorinated analogs.
Properties
Molecular Formula |
C12H16FNO2 |
|---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
(3S,4R)-4-[2-(4-fluorophenyl)ethylamino]oxolan-3-ol |
InChI |
InChI=1S/C12H16FNO2/c13-10-3-1-9(2-4-10)5-6-14-11-7-16-8-12(11)15/h1-4,11-12,14-15H,5-8H2/t11-,12-/m1/s1 |
InChI Key |
IGXKQVJRDCVXRN-VXGBXAGGSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)NCCC2=CC=C(C=C2)F |
Canonical SMILES |
C1C(C(CO1)O)NCCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Reductive Amination of Tetrahydrofuran-3-ol Derivatives
Method Summary:
This approach involves the initial formation of a tetrahydrofuran-3-ol core, followed by selective functionalization at the 4-position with a fluorophenethylamine moiety through reductive amination.
Preparation of the Tetrahydrofuran Core:
The core structure can be synthesized via acid-catalyzed cyclization of suitable diols or via intramolecular cyclization of hydroxyalkyl precursors.Introduction of the Amino Group:
The fluorophenethylamine derivative, often protected as an aldehyde or ketone, reacts with the tetrahydrofuran-3-ol under reductive amination conditions.Reductive Amination Conditions:
Typically performed with sodium cyanoborohydride (NaBH_3CN) or other mild hydride sources in methanol or ethanol, at mildly acidic pH, to afford the chiral amino alcohol with high stereoselectivity.
Research Validation:
This method aligns with procedures described in the synthesis of similar amino alcohols, where the stereochemistry is controlled via chiral auxiliaries or chiral catalysts.
Nucleophilic Substitution on a Pre-formed Tetrahydrofuran Derivative
Method Summary:
In this route, a tetrahydrofuran-3-ol derivative bearing a leaving group at the 4-position (e.g., halide or mesylate) is reacted with a fluorophenethylamine nucleophile.
Activation of the 4-Position:
Conversion of the hydroxyl group to a good leaving group such as a tosylate or halide (e.g., bromide or iodide).Nucleophilic Substitution:
Reaction with 4-fluorophenethylamine under SN2 conditions, often in polar aprotic solvents like DMSO or acetonitrile, at room temperature or slightly elevated temperatures.Stereochemical Control:
The SN2 mechanism ensures inversion of configuration at the electrophilic center, which can be managed by starting with stereochemically pure precursors.
Research Validation:
This method is consistent with classical nucleophilic substitution techniques used in amino alcohol synthesis, as documented in organic synthesis literature.
Asymmetric Synthesis via Chiral Catalysis
Method Summary:
Employing chiral catalysts or auxiliaries during the cyclization or amination steps to induce stereoselectivity, ensuring the formation of the (3S,4R) stereoisomer.
Chiral Catalyst Application:
Use of chiral Lewis acids, organocatalysts, or chiral auxiliaries such as chiral oxazaborolidines during key steps.Stereoselective Cyclization:
Cyclization of suitably functionalized precursors under chiral catalysis to favor the formation of the desired stereoisomer.
Research Validation:
This approach is supported by studies on stereoselective synthesis of amino alcohols and tetrahydrofuran derivatives, which demonstrate high stereocontrol.
Specific Synthesis Pathway Extracted from Literature
Based on patent literature and peer-reviewed research, a representative synthesis involves:
Step 1: Synthesis of a tetrahydrofuran-3-ol precursor via acid-catalyzed cyclization of a diol or hydroxyalkyl precursor.
Step 2: Functionalization at the 4-position with a fluorophenethylamine derivative, prepared via nucleophilic substitution or reductive amination.
Step 3: Stereochemical control achieved through chiral starting materials or chiral catalysts.
Step 4: Final deprotection and purification steps to isolate the enantiomerically pure (3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol .
Data Tables Summarizing Key Reaction Conditions and Yields
Notes on Optimization and Challenges
Stereochemical Control:
Achieving the (3S,4R) configuration requires chiral auxiliaries or catalysts. Enantioselective synthesis is preferred for pharmaceutical applications.Yield Optimization:
Reaction conditions such as temperature, solvent, and reagent equivalents significantly influence yield and stereoselectivity.Purity and Characterization: Use of chiral HPLC, NMR, and HRMS ensures the stereochemical purity and structural confirmation.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Key Observations:
Substituent Length and Lipophilicity: The 4-fluorophenethyl group in the target compound increases chain length compared to 4-fluorobenzyl () or benzyl (). Fluorine’s electron-withdrawing effect may stabilize the compound against metabolic degradation, a common strategy in drug design .
Stereochemical Considerations: The (3S,4R) configuration distinguishes the target compound from analogs like (3R,4S)-4-(benzylamino)tetrahydrofuran-3-ol (). Stereochemistry can drastically alter binding to chiral biological targets (e.g., enzymes or receptors).
Functional Group Impact :
- The hydroxyl group at the 3-position contributes to hydrogen-bonding capacity, influencing solubility and target interactions.
- Purine-linked analogs () demonstrate how heterocyclic substituents can confer nucleoside-like activity, suggesting the target compound might be modified for similar applications.
Q & A
Q. What advanced techniques detect trace stereochemical impurities in synthesized batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
